Cas no 69227-47-0 (Tri(3,5-xylyl)phosphine)

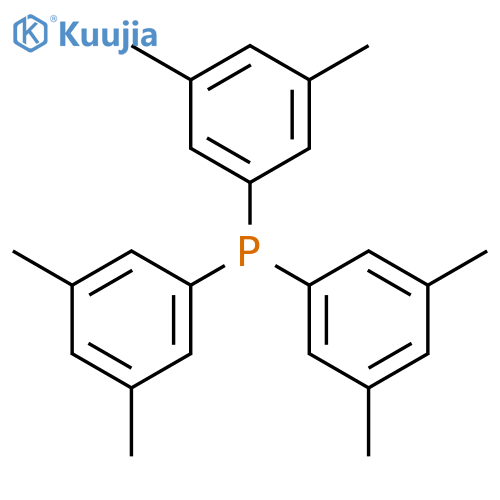

Tri(3,5-xylyl)phosphine structure

商品名:Tri(3,5-xylyl)phosphine

Tri(3,5-xylyl)phosphine 化学的及び物理的性質

名前と識別子

-

- Tris(3,5-dimethylphenyl)phosphine

- Tri(3,5-xylyl)phosphine

- tris(3,5-dimethylphenyl)phosphane

- Tri-3,5-xylylphosphine

- Tri(3,5-dimethylphenyl)phosphine

- Phosphine, tris(3,5-dimethylphenyl)-

- PubChem6453

- p(3,5-xylyl)3

- tris(3,5-xylyl)phosphine

- XRALRSQLQXKXKP-UHFFFAOYSA-N

- TRA0031959

- OR315479

- AK161708

- AX8155811

- ST24050318

- 227T470

- A836402

- FT-0655401

- MFCD03094579

- CS-W013910

- Tris(3,5-dimethylphenyl)phosphine, 96%

- SCHEMBL503226

- F17206

- DTXSID5071969

- AKOS015914585

- 69227-47-0

- tris(3,5-xylyl) phosphine

- AS-61267

- DTXCID1046477

-

- MDL: MFCD03094579

- インチ: 1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

- InChIKey: XRALRSQLQXKXKP-UHFFFAOYSA-N

- ほほえんだ: P(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H]

計算された属性

- せいみつぶんしりょう: 346.18500

- どういたいしつりょう: 346.185

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 白色又は淡黄色の結晶粉末

- ゆうかいてん: 160-165 °C

- ふってん: 474.1±45.0 °C at 760 mmHg

- フラッシュポイント: 255.0±35.0 °C

- PSA: 13.59000

- LogP: 5.29520

- じょうきあつ: No data available

- ようかいせい: 水に溶けず、アルコール、アセトンに溶ける

Tri(3,5-xylyl)phosphine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Tri(3,5-xylyl)phosphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM279214-10g |

Tris(3,5-dimethylphenyl)phosphine |

69227-47-0 | 95% | 10g |

$450 | 2024-07-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T4114-1G |

Tris(3,5-dimethylphenyl)phosphane |

69227-47-0 | >95.0%(GC) | 1g |

¥290.00 | 2024-04-16 | |

| FUJIFILM | 322-26511-1g |

Tri(3,5-xylyl)phosphine |

69227-47-0 | 1g |

JPY 6100 | 2023-09-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37720-250mg |

Tris(3,5-dimethylphenyl)phosphine |

69227-47-0 | 96% | 250mg |

¥69.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7820-500mg |

Tri(3,5-xylyl)phosphine |

69227-47-0 | 98% | 500mg |

912CNY | 2021-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FR022-1g |

Tris(3,5-dimethylphenyl)phosphine,98% |

69227-47-0 | 96% | 1g |

¥915.0 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 698253-1G |

Tri(3,5-xylyl)phosphine |

69227-47-0 | 1g |

¥946.06 | 2023-11-27 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7820-2g |

Tri(3,5-xylyl)phosphine |

69227-47-0 | 98% | 2g |

2764CNY | 2021-05-10 | |

| abcr | AB143693-250 mg |

Tris(3,5-dimethylphenyl)phosphine, 98%; . |

69227-47-0 | 98% | 250mg |

€90.80 | 2023-06-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237380-1g |

Tris(3,5-dimethylphenyl)phosphine, |

69227-47-0 | 1g |

¥880.00 | 2023-09-05 |

Tri(3,5-xylyl)phosphine 関連文献

-

Sida Li,Ruhima Khan,Xia Zhang,Yong Yang,Zheting Wang,Yong Zhan,Yuze Dai,Yue-e Liu,Baomin Fan Org. Biomol. Chem. 2019 17 5891

69227-47-0 (Tri(3,5-xylyl)phosphine) 関連製品

- 1031-93-2(Diphenyl(p-tolyl)phosphine)

- 6224-63-1(Tri-m-tolylphosphine)

- 1038-95-5(Tri-p-tolylphosphine)

- 71360-06-0(Bis(3,5-dimethylphenyl)phosphine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:69227-47-0)Tris(3,5-dimethylphenyl)phosphine

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:69227-47-0)Tri(3,5-xylyl)phosphine

清らかである:99%/99%/99%/99%/99%

はかる:5g/25g/100g/500mg/2g

価格 ($):414.0/736.0/1956.0/166.0/495.0